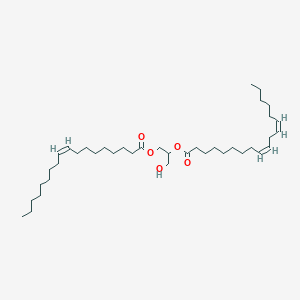

1-油酰基-2-亚油酰基-rac-甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oleoyl-2-linoleoyl-rac-glycerol is a type of triacylglycerol (TAG) that consists of oleic acid and linoleic acid esterified to a glycerol backbone. This composition is significant in various biological functions and industrial applications due to its unique physical and chemical properties. The molecule's structure allows it to be involved in crucial biological processes and makes it a subject of scientific research in areas such as nutrition, pharmacology, and materials science.

Synthesis Analysis

The synthesis of TAGs like 1-oleoyl-2-linoleoyl-rac-glycerol often involves enzymatic interesterification processes. Kim and Lee (2014) detailed the lipase-catalyzed interesterification of fully hydrogenated soybean oil and oleic ethyl ester to produce asymmetric TAGs, a process that can be adapted for synthesizing similar structures (Kim & Lee, 2014).

Molecular Structure Analysis

The molecular structure of TAGs, including 1-oleoyl-2-linoleoyl-rac-glycerol, significantly influences their physical and chemical properties. Various studies utilize differential scanning calorimetry (DSC), Raman spectroscopy, and synchrotron radiation X-ray diffraction to analyze the polymorphic characteristics of TAGs (Bayés‐García et al., 2013).

Chemical Reactions and Properties

The acylation of monoacylglycerol isomers, including the specific esterification and interesterification reactions that TAGs undergo, reveals the chemical reactivity and pathways that lead to the synthesis of complex TAGs like 1-oleoyl-2-linoleoyl-rac-glycerol (Sundler & Åkesson, 1970).

Physical Properties Analysis

The physical properties of TAGs, such as melting behavior and crystallization kinetics, are closely linked to their molecular structure and composition. Bayés‐García et al. (2016) explored the crystallization and transformation kinetics of polymorphic forms of TAGs, providing insight into how different fatty acid compositions affect these properties (Bayés‐García et al., 2016).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity under various conditions and interactions with other molecules, is crucial for utilizing TAGs in industrial and biomedical applications. Studies on the enzymatic production and chemical synthesis of TAGs reveal how these molecules can be modified and utilized in various contexts (Liang et al., 2020).

科学研究应用

生化研究

1-油酰基-2-亚油酰基-rac-甘油是一种二酰基甘油,分别在sn-1和sn-2位置含有油酸和亚油酸 {svg_1}. 它被用于生化研究,特别是在脂类生化领域 {svg_2}.

食品生物物理学

这种化合物已被用于食品生物物理学中,以了解诸如脂肪等复杂体系的结晶行为 {svg_3}. 它被用于研究脂肪的二元和三元混合物,这对于开发具有所需质地特性的优质食品至关重要 {svg_4}.

药物递送系统

1-油酰基-2-亚油酰基-rac-甘油被用于开发基于单油精的纳米颗粒液体分散体,作为药物递送的潜在载体 {svg_5}. 研究表明,在单油精存在的情况下,顺铂药物的穿透率增加了一倍 {svg_6}.

结晶技术中的脂质立方相

这种化合物已被用于在结晶技术中实现脂质立方相 {svg_7}. 这是一种在结构生物学中用于获得生物大分子高分辨率结构的方法。

单甘油酯脂肪酶测定

1-油酰基-2-亚油酰基-rac-甘油已被用作单甘油酯(MG)脂肪酶测定的底物 {svg_8}. 这在脂类代谢和相关疾病的研究中非常重要。

体外MG水解酶活性测量

这种化合物已被用于制备用于测量体外MG水解酶活性的MG溶液 {svg_9}. 这对于了解MG水解酶在脂类代谢和信号传导中的作用至关重要。

作用机制

Target of Action

1-Oleoyl-2-linoleoyl-rac-glycerol, also known as rac 1-Oleoyl-2-linoleoylglycerol, is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively Similar compounds have been found to interact with enzymes such as lipoprotein-associated phospholipase a2 (lp-pla2) .

Mode of Action

It is known that diacylglycerols, in general, can act as secondary messengers in signal transduction pathways . They can also influence the activity of certain enzymes .

Biochemical Pathways

Diacylglycerols are known to play a role in lipid metabolism and signal transduction .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by factors such as solubility .

Result of Action

Similar compounds have been found to influence enzyme activity and signal transduction .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

生化分析

Biochemical Properties

1-Oleoyl-2-linoleoyl-rac-glycerol shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis . It is often utilized to understand the enzymatic pathways involved in lipid digestion and absorption, specifically how glycerolipids are metabolized by lipases and interconverted into other lipid types in both in vitro and in vivo models .

Cellular Effects

1-Oleoyl-2-linoleoyl-rac-glycerol has been shown to have effects on various types of cells and cellular processes. For example, it has been used in the development of monoolein-based nanoparticulate liquid dispersions as possible vehicles for drug delivery .

Molecular Mechanism

The molecular mechanism of 1-Oleoyl-2-linoleoyl-rac-glycerol involves its interaction with lipoprotein lipase, where it shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis .

Metabolic Pathways

1-Oleoyl-2-linoleoyl-rac-glycerol is involved in lipid digestion and absorption pathways. It is metabolized by lipases and can be interconverted into other lipid types .

属性

IUPAC Name |

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVZPYMHLXLHG-RQOIEFAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)